Ethyl 2,2-difluoro-3-oxobutanoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2,2-difluoro-3-oxobutanoate is C6H8F2O3, and its molecular weight is 166.12 g/mol .Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-3-oxobutanoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of non-small cell lung cancer (NSCLC) .
Summary of the Application
A novel coumarin derivative, ethyl 2,2-difluoro-2- (2-oxo-2H-chromen-3-yl) acetate (C2F), has been studied for its impact on the malignant biological behaviors of NSCLC .
Methods of Application
The study used NSCLC cell lines and a xenograft nude mice model to explore the anti-NSCLC effects of C2F both in vitro and in vivo . Network pharmacology analysis and molecular docking were applied to estimate the possible targets of C2F in NSCLC .
Results or Outcomes
The study found that C2F was able to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . The EGFR/PI3K/AKT/mTOR signaling pathway was found to be critical for the anti-NSCLC activity of C2F .
Application in Thermophysical Property Data
Specific Scientific Field
This application falls under the field of Physical Chemistry , specifically the study of thermophysical properties .
Summary of the Application
Ethyl 3-oxobutanoate has been studied for its thermophysical properties .
Methods of Application
The study used the NIST/TRC Web Thermo Tables (WTT) to evaluate the thermophysical properties of the compound .
Results or Outcomes
The study provided recommendations for various properties such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and others .
Application in Potassium Channel Activators Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry , specifically the synthesis of potassium channel activators .
Summary of the Application
Ethyl 4,4-difluoro-3-oxobutanoate is used as an intermediate in the synthesis of pharmaceuticals such as potassium channel activators .
Methods of Application and Results or Outcomes
Unfortunately, the specific methods of application and the results or outcomes are not detailed in the source .
Application in β-Alanine Derived GABA-T Antagonists Synthesis
Specific Scientific Field
This application also falls under the field of Pharmaceutical Chemistry , specifically the synthesis of β-alanine derived GABA-T antagonists .
Summary of the Application
Ethyl 4,4-difluoro-3-oxobutanoate is used as an intermediate in the synthesis of β-alanine derived GABA-T antagonists .
Methods of Application and Results or Outcomes
The specific methods of application and the results or outcomes are not detailed in the source .
Application in Organic Building Blocks
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the creation of organic building blocks .
Summary of the Application
Ethyl 2,2-difluoro-3-oxobutanoate is used as an organic building block .
Methods of Application and Results or Outcomes
The specific methods of application and the results or outcomes are not detailed in the source .
Application in Difluoromethylation Processes
Specific Scientific Field
This application falls under the field of Chemical Research , specifically in difluoromethylation processes .
Summary of the Application
Ethyl 2,2-difluoro-3-oxobutanoate is used in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application and Results or Outcomes
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Unfortunately, the specific results or outcomes are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2-difluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMSOLWESKBEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427056 | |
Record name | Ethyl 2,2-difluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-3-oxobutanoate | |
CAS RN |
2266-48-0 | |
Record name | Ethyl 2,2-difluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.